molecular formula C24H21F3N2O4 B2570189 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 898465-28-6

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2570189
CAS No.: 898465-28-6
M. Wt: 458.437
InChI Key: CUEOADNRBARBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. This compound functions by competitively inhibiting the binding of BET bromodomains to acetylated lysine residues on histones, a key mechanism in epigenetic signaling and gene regulation. By displacing BRD4 from chromatin, this inhibitor effectively downregulates the expression of critical oncogenes, such as MYC, making it an invaluable tool for investigating the role of BET proteins in oncology and transcriptional biology. Its application is central to studies exploring BRD4 inhibition in acute myeloid leukemia and other cancer models driven by dysregulated transcription. Furthermore, this compound is used to dissect the broader pathological roles of BET bromodomains in inflammatory processes and cardiovascular disease , providing researchers with a means to interrogate epigenetic pathways and validate new therapeutic targets.

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4/c25-24(26,27)17-7-9-18(10-8-17)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOADNRBARBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis. One common synthetic route is as follows:

  • Formation of the Quinoline Derivative: : The initial step involves synthesizing 3,4-dihydroquinolin-1(2H)-yl using a cyclization reaction of appropriate precursors.

  • Pyran Ring Formation: : The next stage is to form the pyran ring. This typically involves a condensation reaction between a suitable aldehyde and an activated methylene compound, followed by cyclization.

  • Linking via Acetamide Bond: : The intermediate compounds are then coupled using an acetamide linkage. This usually requires a condensation reaction under acidic or basic conditions to form the desired product.

  • Final Coupling with Trifluoromethylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that ensure high yield and purity. This may include:

  • Use of catalytic agents to accelerate reaction rates.

  • Implementation of continuous flow reactors for consistent and efficient synthesis.

  • Rigorous purification processes, such as crystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline moiety, to form quinolone derivatives.

  • Reduction: : Reduction can occur at the pyran and quinoline rings, leading to the saturation of double bonds.

  • Substitution: : Both the acetamide linkage and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

  • Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are frequently used.

Major Products

  • From Oxidation: : Oxidized quinolone derivatives.

  • From Reduction: : Reduced, saturated versions of the original rings.

  • From Substitution: : Various substituted products depending on the reactants involved.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing complex molecules. Its diverse reactivity allows it to be a versatile building block in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with biomolecules, possibly influencing enzyme activity or receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, it is researched for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of compounds, making it a candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of advanced materials, particularly those requiring specific structural features provided by the quinoline and pyran rings.

Mechanism of Action

The exact mechanism by which 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects can vary depending on its application. In a biological context, it might interact with cellular enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Acetamide Derivatives

Compound Name/Class Core Structure Substituents/Linkers Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound Pyran-4-one Dihydroquinolinylmethyl, trifluoromethylphenyl, oxy linker N/A ~493.4 (estimated) -
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine + chromen-4-one Fluoroaryl, ethyl linker 302–304 571.2
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Quinoxaline + pyrimidine Chlorophenyl, thio linker 230–232 ~550 (estimated)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidine Methylphenyl, sulfanyl linker, trifluoromethoxy N/A ~531.5 (estimated)

Key Observations:

  • Core Heterocycles: The target compound’s pyran-4-one core distinguishes it from pyrimidine- (e.g., ) or thienopyrimidine-based analogs (e.g., ). Pyran derivatives often exhibit enhanced metabolic stability compared to pyrimidines, which may degrade more readily in vivo .
  • Linkers : The oxy linker in the target compound contrasts with thio/sulfanyl linkers in and . Oxygen-based linkers typically reduce toxicity compared to sulfur-containing analogs but may decrease electrophilic reactivity .

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability

  • The target compound’s dihydroquinoline moiety may reduce aqueous solubility compared to simpler acetamides like N-(4-hydroxyphenyl)acetamide . However, the pyran-4-one core could mitigate this by forming hydrogen bonds .
  • The chromen-4-one derivative in (MP: 302–304°C) has a higher melting point than the target compound (estimated to be lower due to flexible dihydroquinoline), suggesting stronger crystalline packing in .

Electronic and Computational Insights

  • DFT studies on azo-acetamides (e.g., ) highlight substituent effects on HOMO-LUMO gaps. The target compound’s electron-withdrawing trifluoromethyl group may lower its LUMO energy, enhancing electrophilic interactions in biological systems.
  • Compared to thioacetamide derivatives (e.g., ), the oxy linker in the target compound reduces sulfur-related metabolic liabilities (e.g., glutathione conjugation) but may limit thiol-mediated binding.

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H22F3N3O3C_{21}H_{22}F_3N_3O_3, and its structure includes a dihydroquinoline moiety, a pyran ring, and a trifluoromethylphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticholinesterase Activity

Research indicates that compounds similar to the target molecule exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of related structures showed IC50 values in the nanomolar range against acetylcholinesterase (AChE), outperforming established drugs like donepezil . The mechanism involves binding to the active site of AChE, thereby inhibiting the breakdown of acetylcholine and enhancing cholinergic transmission.

Antiviral Activity

Another area of investigation is the antiviral properties of compounds containing similar structural motifs. One study reported that piperidine-based derivatives inhibited influenza virus replication, with one compound showing an EC50 value as low as 0.05 μM . This suggests that the target compound may also possess antiviral properties worth exploring.

Cytotoxicity and Selectivity

The selectivity index (SI) is a critical measure for assessing the safety profile of new compounds. In related studies, compounds demonstrated high selectivity against viral infections with minimal cytotoxicity in various cell lines . This highlights the potential therapeutic window for similar compounds.

Study 1: Synthesis and Evaluation

A recent study synthesized derivatives based on the dihydroquinoline structure and evaluated their biological activity. The synthesized compounds were tested for AChE inhibition using Ellman's spectrophotometric method. Results indicated that some derivatives had comparable or superior activity to donepezil, suggesting their potential as anti-Alzheimer agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored how modifications to the dihydroquinoline core affected biological activity. By systematically varying substituents on the phenyl and pyran rings, researchers identified key structural features that enhance AChE inhibitory potency . These findings can guide future drug design efforts.

Data Table: Biological Activity Summary

Activity TypeCompound ReferenceIC50/EC50 ValueRemarks
AnticholinesteraseDonepezil0.6 μMStandard reference
AnticholinesteraseCompound 7e1.82 nMMost active in series
AntiviralPiperidine Derivative0.05 μMEffective against influenza
CytotoxicityVarious CompoundsSI > 160,000High selectivity noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.